molecular formula C15H21NO2 B3434583 trans-Ethyl 1-benzyl-4-methylpyrrolidine-3-carboxylate CAS No. 473914-76-0

trans-Ethyl 1-benzyl-4-methylpyrrolidine-3-carboxylate

Cat. No. B3434583
M. Wt: 247.33 g/mol
InChI Key: GDZPWQCQDBQIJJ-JSGCOSHPSA-N
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Description

“trans-Ethyl 1-benzyl-4-methylpyrrolidine-3-carboxylate” is a chemical compound with the molecular formula C15H21NO2 . It belongs to the class of pyrrolidine carboxylates and is commonly used in medical, environmental, and industrial research due to its unique chemical structure and biological activity.


Molecular Structure Analysis

The molecular structure of “trans-Ethyl 1-benzyl-4-methylpyrrolidine-3-carboxylate” consists of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. The pyrrolidine ring is substituted at the 1-position with a benzyl group and at the 4-position with a methyl group .


Physical And Chemical Properties Analysis

“trans-Ethyl 1-benzyl-4-methylpyrrolidine-3-carboxylate” has a molecular weight of 247.33 . It has a boiling point of 302.2±35.0C at 760 mmHg . The compound is stored in a sealed, dry environment at 2-8C .

Scientific Research Applications

Polymer Science and Material Chemistry

A study by Cappelli et al. (2007) delves into the synthesis of a series of benzofulvene derivatives related to trans-diene derivatives for the purpose of spontaneously polymerizing to create new polymers. These polymers exhibit remarkable properties such as thermoreversible polymerization/depolymerization, variable degrees of π-stacking, a tendency to form nanostructured macromolecular aggregates, and high solubility in common organic solvents (Cappelli et al., 2007).

Organic Synthesis and Medicinal Chemistry

In the realm of organic synthesis, Bunnage et al. (2004) have contributed to the asymmetric synthesis of cis- and trans-stereoisomers of 4-aminopyrrolidine-3-carboxylic acid, achieving significant overall yields and enantiomeric excesses. This synthesis method underscores the importance of stereochemistry in the development of pharmaceutical compounds (Bunnage et al., 2004).

Enzyme Catalysis and Kinetic Resolution

Kasture et al. (2005) explored an enzymatic route for the kinetic resolution of ethyl 1,4-benzodioxan-2-carboxylate, an intermediate compound in the production of the drug doxazosin mesylate. This study highlights the role of lipase in achieving high enantiomeric selectivity towards the S-enantiomer, showcasing the application of enzymatic catalysis in pharmaceutical manufacturing (Kasture et al., 2005).

Safety And Hazards

The safety information for “trans-Ethyl 1-benzyl-4-methylpyrrolidine-3-carboxylate” indicates that it has the following hazard statements: H302-H315-H319-H332-H335 . This suggests that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation .

properties

IUPAC Name

ethyl (3R,4R)-1-benzyl-4-methylpyrrolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-3-18-15(17)14-11-16(9-12(14)2)10-13-7-5-4-6-8-13/h4-8,12,14H,3,9-11H2,1-2H3/t12-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDZPWQCQDBQIJJ-JSGCOSHPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(CC1C)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1CN(C[C@@H]1C)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50680058
Record name Ethyl (3R,4R)-1-benzyl-4-methylpyrrolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50680058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-Ethyl 1-benzyl-4-methylpyrrolidine-3-carboxylate

CAS RN

473914-76-0
Record name Ethyl (3R,4R)-1-benzyl-4-methylpyrrolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50680058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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trans-Ethyl 1-benzyl-4-methylpyrrolidine-3-carboxylate
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trans-Ethyl 1-benzyl-4-methylpyrrolidine-3-carboxylate
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trans-Ethyl 1-benzyl-4-methylpyrrolidine-3-carboxylate

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